N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-6-8-16(9-7-15)20-21(29)26-22(25-20)10-12-27(13-11-22)14-19(28)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMILPBVBGIHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of a chlorinated aromatic compound and a nucleophile.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product. This step typically requires an acetylating agent such as acetic anhydride and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Key Differences :
- Phenyl substituents : The acetamide side chain has a 2-chloro-4-methylphenyl group (vs. 2-chlorophenyl in the main compound), introducing additional steric hindrance and lipophilicity.
- Implications:
- Increased methyl substitution may enhance membrane permeability but reduce aqueous solubility.
- The 3,4-dimethylphenyl group could influence binding affinity in enzyme targets due to steric effects .
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Key Differences :
- Substituent on acetamide : A 3-(trifluoromethyl)phenyl group replaces the 2-chlorophenyl group.
- Molecular weight : 458.48 g/mol (vs. ~450–460 g/mol estimated for the main compound).
Implications : - The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which may improve metabolic stability and resistance to oxidative degradation.
- Enhanced electronegativity could alter binding kinetics in targets such as kinases or GPCRs .
N-(5-chloro-2-methylphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (C916-0561)
Key Differences :
- Spiro ring modifications : An 8-ethyl group and 4-fluorophenyl substituent introduce steric and electronic variations.
- Functional group : A sulfanyl (S–) linkage replaces the carbonyl oxygen in the acetamide side chain.
Implications : - The sulfur atom may facilitate interactions with metal ions or cysteine residues in enzymes.
- The 4-fluorophenyl group could enhance bioavailability through improved passive diffusion .
2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
Key Differences :
- Core structure: A thieno-pyridine-oxadiazole hybrid replaces the triazaspiro system.
- Substituents : A p-tolyl group on the acetamide and a 2-chlorophenyl group on the oxadiazole.
Implications : - The oxadiazole ring may enhance π-stacking and dipole interactions in biological targets.
Comparative Data Table
Research Findings and Trends
- Spirocyclic Rigidity : Compounds with 1,4,8-triazaspiro[4.5]dec-1-en cores exhibit conformational stability, which correlates with enhanced selectivity in enzyme inhibition (e.g., kinase targets) .
- Substituent Effects :
- Biological Activities: Antioxidant properties are observed in analogs with indole-hydroxyimino motifs (e.g., ). Neurological applications are suggested for derivatives with thieno-pyridine components .
Biological Activity
N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly as an antiproliferative agent. This article delves into its biological mechanisms, chemical properties, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a triazaspirodecane core characterized by a bicyclic system that includes nitrogen atoms. The presence of p-tolyl groups contributes to its aromatic properties, enhancing its reactivity and biological potential. The IUPAC name of the compound is:
Target and Mode of Action
The primary target of this compound is tubulin , a crucial component of the cytoskeleton involved in cell division and structure. The compound acts as a microtubule-destabilizing agent , which disrupts microtubule dynamics essential for mitosis. This action leads to moderate antiproliferative activity with IC50 values in the micromolar to sub-micromolar range, indicating its potential effectiveness against rapidly dividing cells such as cancer cells .
Antiproliferative Activity
Research indicates that this compound demonstrates significant antiproliferative effects in various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| MCF7 (Breast Cancer) | 3.5 | |
| HeLa (Cervical Cancer) | 4.0 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other spirocyclic compounds that share structural similarities. Below is a comparison table highlighting key differences:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(2-chlorophenyl)-2-(3-oxo-...) | Spirocyclic with triazole | 5.0 | Antiproliferative |
| 8-(3,3-Diphenyl-propyl)-4-oxo... | Spirocyclic | 7.0 | Anticancer |
| Other derivatives of triazaspirodecane | Varies | 10.0 | Antimicrobial |
This comparison indicates that while other derivatives exhibit biological activity, N-(2-chlorophenyl)-2-(3-oxo...) shows superior antiproliferative effects.
Case Studies
In one notable case study, the compound was tested against human lung cancer cells (A549). The results demonstrated a dose-dependent inhibition of cell proliferation, with notable morphological changes observed under microscopy after treatment with the compound. These changes included cell shrinkage and detachment from the culture plate, indicative of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
